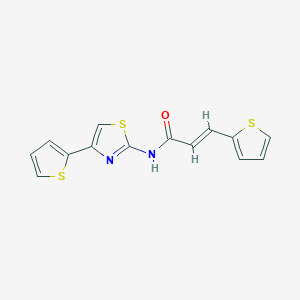

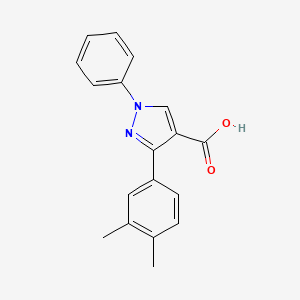

(E)-3-(thiophen-2-yl)-N-(4-(thiophen-2-yl)thiazol-2-yl)acrylamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is an acrylamide derivative with thiophene and thiazole rings. Acrylamides are organic compounds that are derived from acrylic acid and contain a carbonyl group (C=O) and a vinyl group (C=C). Thiophene is a five-membered aromatic ring with one sulfur atom, and thiazole is a similar ring but with a nitrogen atom as well .

Molecular Structure Analysis

The molecular structure would be characterized by the presence of conjugated systems due to the C=C bonds in the acrylamide and the aromatic rings in the thiophene and thiazole. This could give the compound interesting electronic properties .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of any functional groups. For example, it might have interesting optical properties due to the conjugated system .Applications De Recherche Scientifique

Synthesis and Structural Analysis

The synthesis of related compounds often involves condensation reactions under specific conditions to achieve high yields and precise structural configurations. For example, the synthesis of 2-cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide was achieved through condensation of 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde and 2-cyanoacetamide under basic conditions, highlighting the methodological approach to synthesizing complex acrylamides with thiophene and thiazole groups (Kariuki et al., 2022).

Optoelectronic and Photovoltaic Applications

Compounds with thiophene and acrylamide functionalities have been explored for their optoelectronic properties. For instance, donor-acceptor substituted thiophene dyes have shown enhanced nonlinear optical limiting, demonstrating their potential in protecting human eyes and optical sensors, as well as stabilizing light sources in optical communications (Anandan et al., 2018). Similarly, the introduction of a 2-(thiophen-2-yl)thiazole π-bridge into coumarin sensitizers for dye-sensitized solar cells has improved light-harvesting capabilities and photovoltaic performance (Han et al., 2015).

Corrosion Inhibition

The application of acrylamide derivatives as corrosion inhibitors has been studied, indicating the potential of these compounds in protecting metals from corrosion in various environments. Research exploring the corrosion inhibition of copper in nitric acid solutions by synthetic acrylamide derivatives demonstrates the chemical versatility and application breadth of these compounds (Abu-Rayyan et al., 2022).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

(E)-3-thiophen-2-yl-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2OS3/c17-13(6-5-10-3-1-7-18-10)16-14-15-11(9-20-14)12-4-2-8-19-12/h1-9H,(H,15,16,17)/b6-5+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYPZEWBRWNRKNB-AATRIKPKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C=CC(=O)NC2=NC(=CS2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)/C=C/C(=O)NC2=NC(=CS2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2OS3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(thiophen-2-yl)-N-(4-(thiophen-2-yl)thiazol-2-yl)acrylamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-amino-5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2642324.png)

![N-(furan-2-ylmethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide](/img/structure/B2642325.png)

![2-(3-methoxyphenyl)-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide](/img/structure/B2642326.png)

![2-(3-chlorobenzyl)-N-cyclopentyl-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2642328.png)

![8-(4-bromophenyl)-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2642337.png)